Evidence Item 1: Ortho-Methylthio Substituent Confers HDAC3 Isoform Selectivity via Unique Zinc-Binding Mode Relative to Hydroxy Analogs
The 2-methylthio substituent on the benzamide core of the target compound is a critical pharmacophoric element for achieving selective inhibition of HDAC3 over other class I HDAC isoforms. In the study by Liu et al. (2020), compound 16—a 2-methylthiobenzamide derivative—inhibited HDAC3 with an IC₅₀ of 30 nM and demonstrated >300-fold selectivity over all other HDAC isoforms tested, including HDAC1, HDAC2, and HDAC8 [1]. By contrast, compound 20—the direct 2-hydroxybenzamide analog—retained HDAC3 potency but exhibited complete loss of isoform selectivity, inhibiting HDAC1 and HDAC2 with comparable potency [1]. The X-ray co-crystal structure of compound 16 bound to HDAC2 (PDB 7KBH, resolution 1.26 Å) revealed that the sulfur atom of the 2-methylthio group coordinates the catalytic zinc ion in a monodentate fashion distinct from the bidentate coordination observed for the 2-hydroxy analog, providing a structural rationale for the selectivity difference [1]. This evidence, derived from a 2-substituted benzamide series sharing the target compound's core scaffold, establishes class-level precedence that the 2-methylthio group is a non-redundant structural feature for HDAC3-selective pharmacology [2].
| Evidence Dimension | HDAC3 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | Not directly assayed; class-level inference from 2-methylthiobenzamide scaffold compound 16: HDAC3 IC₅₀ = 30 nM, selectivity >300-fold over HDAC1/2/8 [1] |
| Comparator Or Baseline | 2-Hydroxybenzamide analog (compound 20): HDAC3 IC₅₀ comparable (~30-60 nM range), but selectivity over HDAC1/2 completely lost [1] |
| Quantified Difference | ~>300-fold selectivity window for 2-methylthio scaffold vs. no selectivity for 2-hydroxy scaffold; selectivity difference attributed to sulfur vs. oxygen zinc coordination geometry [1] |
| Conditions | In vitro fluorescence-based histone deacetylase assay using recombinant human HDAC isoforms 1, 2, 3, and 8; X-ray crystallography of HDAC2-compound 16 co-complex (PDB 7KBH, 1.26 Å) [1] |
Why This Matters
For procurement decisions in epigenetic drug discovery programs, this class-level evidence indicates that only benzamide derivatives retaining the 2-methylthio group are likely to reproduce the HDAC3-selective phenotype, directly informing library enumeration and SAR follow-up strategies.
- [1] Liu J, Yu Y, Kelly J, Sha D, Alhassan A-B, Yu W, Maletic MM, Duffy JL, Klein DJ, Holloway MK, Carroll S, Howell BJ, Barnard RJO, Wolkenberg S, Kozlowski JA. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 2020. DOI: 10.1021/acsmedchemlett.0c00462 (Compound 16: HDAC3 IC₅₀ 30 nM, >300-fold selectivity; Compound 20: loss of selectivity with 2-OH substitution; PDB 7KBH). View Source
- [2] RCSB Protein Data Bank. PDB ID: 7KBH — Structure of Human HDAC2 in complex with a 2-substituted benzamide inhibitor (compound 16). Deposited 2020-10-02. Resolution 1.26 Å. DOI: 10.2210/pdb7KBH/pdb. View Source
